molecular formula C26H23NO3S2 B5500518 5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5500518
M. Wt: 461.6 g/mol
InChI Key: WBFZKJFAOHWBBL-LFVJCYFKSA-N
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Description

Synthesis Analysis

The synthesis of compounds with the thiazolidin-4-one moiety, similar to our compound of interest, has been explored in various studies. For example, Sohda et al. (1982) synthesized a series of compounds with the 4-(2-methyl-2-phenylpropoxy) benzyl moiety, focusing on their hypoglycemic and hypolipidemic activities (Sohda et al., 1982). Similarly, Bhalgat et al. (2014) synthesized 5-benzylidene-2-(phenylimino)-thiazolidin-4-one derivatives and examined their pharmacological properties (Bhalgat et al., 2014).

Molecular Structure Analysis

Delgado et al. (2005) studied the supramolecular structures of four thioxothiazolidin-4-ones, including (Z)-5-benzylidene-2-thioxothiazolidin-4-one. They highlighted the hydrogen-bonded dimers, chains of rings, and sheets in these structures (Delgado et al., 2005).

Chemical Reactions and Properties

Chopde et al. (2017) explored the antibacterial and antifungal activities of thiazolidin-4-one derivatives, which involved synthesizing novel compounds and testing their biological properties (Chopde et al., 2017).

Physical Properties Analysis

In 2012, Kosma et al. analyzed the molecular structure of a thiazolidin-4-one derivative, focusing on its planarity and hydrogen bonding characteristics, which are crucial for understanding its physical properties (Kosma et al., 2012).

Chemical Properties Analysis

Wu et al. (2006) investigated the anticancer activity of 5-benzylidene-2-phenylimino-1, 3-thiazolidin-4-one (BPT) analogs, shedding light on their chemical properties and potential therapeutic uses (Wu et al., 2006).

Scientific Research Applications

Synthesis and Antidiabetic Agents

A study by Sohda et al. (1982) synthesized a series of compounds bearing a related structure and evaluated their hypoglycemic and hypolipidemic activities in genetically obese and diabetic mice, indicating significant potential in antidiabetic applications (Sohda et al., 1982).

Anti-inflammatory and Dual Inhibitors

Unangst et al. (1994) prepared and evaluated benzylideneoxazoles, -thiazoles, and -imidazoles derived from 2,6-di-tert-butylphenol as dual inhibitors of 5-lipoxygenase and cyclooxygenase, demonstrating significant anti-inflammatory activity in rat models (Unangst et al., 1994).

Anticonvulsant and Benzodiazepine Receptor Agonists

Faizi et al. (2017) designed, synthesized, and evaluated a new series of 4-thiazolidinone derivatives as anticonvulsant agents, showcasing their potential as benzodiazepine receptor agonists with significant sedative-hypnotic activity without impairing learning and memory (Faizi et al., 2017).

Antibacterial and Antifungal Activities

Chopde et al. (2017) synthesized novel thiazolidinones and evaluated their antibacterial and antifungal activity, contributing to the development of new antimicrobial agents (Chopde et al., 2017).

Anticancer Activity

Wu et al. (2006) explored the anticancer activity of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs, identifying compounds that induce apoptosis in cancer cells selectively, offering a promising direction for cancer treatment (Wu et al., 2006).

Future Directions

Thiazolidinones and their derivatives are a topic of ongoing research due to their wide range of biological activities. Future research may focus on developing new synthetic methods, exploring their mechanisms of action, and investigating their potential uses in various therapeutic applications .

properties

IUPAC Name

(5E)-5-[[4-(2-methyl-3-phenoxypropoxy)phenyl]methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO3S2/c1-19(17-29-22-10-6-3-7-11-22)18-30-23-14-12-20(13-15-23)16-24-25(28)27(26(31)32-24)21-8-4-2-5-9-21/h2-16,19H,17-18H2,1H3/b24-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBFZKJFAOHWBBL-LFVJCYFKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC1=CC=CC=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(COC1=CC=CC=C1)COC2=CC=C(C=C2)/C=C/3\C(=O)N(C(=S)S3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-5-[4-(2-methyl-3-phenoxypropoxy)benzylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one

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